D,L-erythro-PDMP

Glucosylceramide synthase Stereospecificity Enzyme inhibition

D,L-erythro-PDMP is the essential stereochemical negative control for glucosylceramide synthase (GlcCer) inhibition studies. Unlike D-threo-PDMP, this erythro racemate shows zero GlcCer synthase inhibition (IC50 >100 µM vs 5 µM), enabling researchers to distinguish on-target glycosphingolipid depletion from off-target ceramide-mediated effects. It selectively elevates intracellular ceramide, protects GlcCer synthase from degradation, and partially inhibits galactosylceramide synthesis. Critical for rigorous sphingolipid signaling and cancer biology research. Available in high purity (≥98%) for reproducible experimental results.

Molecular Formula C23H38N2O3
Molecular Weight 390.6 g/mol
Cat. No. B10827407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-erythro-PDMP
Molecular FormulaC23H38N2O3
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
InChIInChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1
InChIKeyUYNCFCUHRNOSCN-GGAORHGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-erythro-PDMP: A Critical Stereoisomer Control Tool for Glucosylceramide Synthase Studies


D,L-erythro-PDMP (DL-erythro-PDMP) is a racemic mixture of the erythro stereoisomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), a synthetic ceramide analog [1]. The compound consists of two enantiomers—D-erythro-(1S,2R)-PDMP and L-erythro-(1R,2S)-PDMP—and represents one of the two diastereomeric pairs among the four possible PDMP stereoisomers [1]. Unlike its threo counterpart, D,L-erythro-PDMP is functionally characterized by its inability to inhibit glucosylceramide (GlcCer) synthase (UDP-glucose:ceramide glucosyltransferase) [2]. Its primary scientific utility lies not as a target inhibitor but as a stereochemical control reagent that enables researchers to distinguish enzyme inhibition-dependent effects from off-target pharmacological activities mediated by the ceramide-like scaffold [3].

Why D,L-erythro-PDMP Cannot Be Substituted with D-threo-PDMP or Other Ceramide Analogs


Generic substitution among PDMP stereoisomers is scientifically invalid due to profound, stereochemistry-driven functional divergence. The four PDMP isomers exhibit diametrically opposed pharmacological profiles at the same enzyme target: the D-threo isomer potently inhibits GlcCer synthase with an IC50 of 5 μM and Ki of 0.7 μM, whereas the D,L-erythro mixture shows no detectable inhibition of this enzyme [1]. This stereospecificity extends beyond the primary target—D,L-erythro-PDMP retains the ability to inhibit cell growth and elevate intracellular ceramide levels despite lacking GlcCer synthase inhibitory activity [2], indicating that the ceramide-like scaffold itself engages alternative cellular targets independent of glycosphingolipid depletion. Consequently, treating D,L-erythro-PDMP as interchangeable with D-threo-PDMP or as merely a "weaker inhibitor" constitutes a fundamental misinterpretation of its pharmacology; it is a mechanistically distinct tool with a distinct, non-overlapping set of biological activities [3].

Quantitative Differentiation Evidence: D,L-erythro-PDMP vs. D-threo-PDMP and Other Stereoisomers


Glucosylceramide Synthase Inhibition: Complete Functional Divergence Between Erythro and Threo Diastereomers

D,L-erythro-PDMP exhibits no detectable inhibition of glucosylceramide (GlcCer) synthase, in stark contrast to D-threo-PDMP, which potently inhibits the enzyme with an IC50 of 5 μM and Ki of 0.7 μM [1]. This stereospecificity is absolute: among the four PDMP isomers, only the D-threo (1R,2R) configuration confers GlcCer synthase inhibitory activity, whereas both erythro enantiomers (D-erythro and L-erythro) are completely inactive at this target [1][2].

Glucosylceramide synthase Stereospecificity Enzyme inhibition Glycosphingolipid biosynthesis

UDP-Galactose:Ceramide Galactosyltransferase Inhibition: A Distinct Target Profile Unique to the Erythro Isomer

Unlike DL-threo-PDMP, which does not inhibit UDP-galactose:ceramide galactosyltransferase (GalT), DL-erythro-PDMP produces measurable inhibition of this enzyme [1]. At a concentration of 100 μM in mouse brain microsomes, DL-erythro-PDMP inhibits GalT activity by 27% [1]. This represents a qualitative and quantitative shift in enzyme selectivity profile driven solely by stereochemistry.

Galactosylceramide synthase UDP-galactose:ceramide galactosyltransferase Enzyme selectivity Sphingolipid metabolism

Paradoxical GlcCer Synthase Protection: Erythro-PDMP Antagonizes Enzyme Degradation in MDCK Cells

At a concentration of 40 μM in MDCK cells, DL-erythro-PDMP protects glucosylceramide (GlcCer) synthase from degradation and increases intracellular ceramide levels [1][2]. This protective effect represents a functional antagonism to the mechanism of D-threo-PDMP, which directly inhibits the enzyme. The divergent effects of erythro and threo isomers on GlcCer synthase protein stability underscore that the erythro isomer engages distinct cellular machinery.

Glucosylceramide synthase regulation Enzyme stability Ceramide metabolism MDCK cells

Cell Growth Inhibition: Comparable Cytostatic Potency Despite Absence of GlcCer Synthase Blockade

Both threo and erythro racemic PDMP compounds produce strong inhibition of human cancer cell growth, despite the erythro isomer's complete lack of GlcCer synthase inhibitory activity [1]. In cultured rabbit skin fibroblasts, DL-erythro-PDMP inhibits growth at 50 μM and exhibits cytotoxicity at concentrations exceeding 50 μM [2]. This growth-arresting activity correlates with increases in cellular ceramide and diglyceride levels rather than glycosphingolipid depletion, demonstrating that the ceramide-like scaffold itself mediates anti-proliferative effects through an alternative mechanism [1].

Cell proliferation Cancer cell growth Ceramide accumulation Cytotoxicity

Optimal Research Applications for D,L-erythro-PDMP Based on Quantitative Evidence


Stereochemical Negative Control in Glucosylceramide Synthase Inhibition Studies

D,L-erythro-PDMP serves as the optimal stereochemical negative control for experiments employing D-threo-PDMP to inhibit GlcCer synthase [1]. Because the erythro isomer is completely devoid of GlcCer synthase inhibitory activity (IC50 > 100 μM vs. 5 μM for D-threo-PDMP) [1], any cellular effects observed with both compounds can be confidently attributed to GlcCer synthase-independent mechanisms (e.g., ceramide accumulation, off-target signaling modulation), whereas effects unique to D-threo-PDMP are attributable to glycosphingolipid depletion [2]. This stereochemical pairing is essential for rigorous interpretation of PDMP pharmacology.

Decoupling Ceramide-Mediated Growth Arrest from Glycosphingolipid Depletion

In cancer cell biology and sphingolipid signaling research, D,L-erythro-PDMP enables the selective induction of ceramide accumulation and growth arrest without concomitant glycosphingolipid depletion [1]. Both erythro and threo racemic compounds strongly inhibit human cancer cell growth, but only the threo isomer depletes cellular GlcCer and downstream gangliosides [1]. This functional separation allows researchers to determine whether observed anti-proliferative or pro-apoptotic effects in a given system are mediated by elevated ceramide/diglyceride levels or by reduced glycosphingolipid-dependent signaling [1]. At 40 μM, DL-erythro-PDMP increases intracellular ceramide while protecting GlcCer synthase from degradation [3].

Probing UDP-Galactose:Ceramide Galactosyltransferase Function in Myelin Biology

D,L-erythro-PDMP is a stereochemically-defined tool for investigating UDP-galactose:ceramide galactosyltransferase (GalT), the enzyme responsible for galactosylceramide synthesis in oligodendrocytes and myelinating cells [1]. Unlike DL-threo-PDMP, which shows no GalT inhibition, DL-erythro-PDMP inhibits GalT by 27% at 100 μM in mouse brain microsomes [1]. This differential activity makes the erythro isomer useful for studying galactosphingolipid contributions to myelin stability and function, particularly in models of demyelinating disorders where GalT modulation is of therapeutic interest [1].

Investigating Feedback Regulation of GlcCer Synthase Expression and Turnover

The paradoxical ability of DL-erythro-PDMP to protect GlcCer synthase from degradation (at 40 μM in MDCK cells) [1][2] makes this compound a valuable tool for studying the regulatory feedback loops controlling sphingolipid biosynthetic enzyme stability. When used alongside D-threo-PDMP (which induces GlcCer synthase expression via feedback mechanisms), researchers can dissect the distinct signaling pathways that couple intracellular ceramide levels to enzyme transcription versus those controlling protein turnover. This application is particularly relevant for understanding adaptive resistance mechanisms in diseases where sphingolipid metabolism is therapeutically targeted [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for D,L-erythro-PDMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.